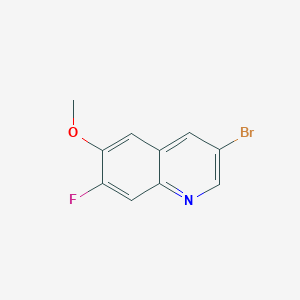

3-Bromo-7-fluoro-6-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFNO |

|---|---|

Molecular Weight |

256.07 g/mol |

IUPAC Name |

3-bromo-7-fluoro-6-methoxyquinoline |

InChI |

InChI=1S/C10H7BrFNO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3 |

InChI Key |

GQJZIHNKXRGNOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Bromo 7 Fluoro 6 Methoxyquinoline

Retrosynthetic Analysis for the Targeted Quinoline (B57606) Derivative

A retrosynthetic analysis of 3-bromo-7-fluoro-6-methoxyquinoline suggests several plausible disconnection points. The primary disconnections involve the carbon-halogen and carbon-oxygen bonds. One logical approach is the disconnection of the C3-Br bond, leading to the precursor 7-fluoro-6-methoxyquinoline (B1456882) . This intermediate is a key building block, which can be further deconstructed.

Another retrosynthetic strategy involves the disconnection of the quinoline ring itself, often through established named reactions for quinoline synthesis like the Conrad-Limpach, Doebner-von Miller, or Friedländer synthesis. nih.gov This would typically lead back to a substituted aniline (B41778), such as 4-fluoro-3-methoxyaniline , and a three-carbon synthon. The bromine at the 3-position is often introduced during or after the cyclization step.

Precursor Synthesis and Functionalization Approaches

The synthesis of the target molecule is heavily reliant on the effective preparation and functionalization of key intermediates. This involves the strategic introduction of halogen and methoxy (B1213986) groups onto the quinoline or precursor aniline ring systems.

Preparation of Halogenated Quinoline Intermediates

The formation of halogenated quinolines is a critical step in the synthesis of the title compound. consensus.app Both bromination and fluorination present unique challenges and require specific methodologies for regioselective substitution.

The introduction of a bromine atom at the C3 position of a quinoline ring can be achieved through various methods. Electrophilic bromination is a common approach. The reactivity and regioselectivity of the bromination are highly dependent on the reaction conditions and the existing substituents on the quinoline ring. nuph.edu.ua For instance, the bromination of quinoline itself can be temperature-dependent; at 300°C, 3-bromoquinoline (B21735) is formed. researchgate.net

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). rsc.org The use of NBS, sometimes in the presence of a radical initiator, is an effective method for brominating quinoline derivatives. nih.govrsc.org The electrophilic cyclization of N-(2-alkynyl)anilines with bromine can also yield 3-bromoquinolines in moderate to good yields. nih.gov

| Reagent/Method | Position of Bromination | Reference |

| Bromine (Br₂) at 300°C | 3-position | researchgate.net |

| N-Bromosuccinimide (NBS) | Dependent on substrate | rsc.org |

| Electrophilic cyclization with Br₂ | 3-position | nih.gov |

| Bromination of 8-substituted quinolines | 5- and/or 7-positions | acgpubs.orgresearchgate.net |

This table summarizes common bromination strategies for quinoline systems.

Incorporating a fluorine atom into the quinoline ring can significantly enhance its biological activity. researchgate.net Fluorination can be achieved either by starting with a pre-fluorinated precursor, such as a fluoroaniline, or by direct fluorination of the quinoline ring.

The most common method for synthesizing fluorinated quinolines is through cyclization reactions using fluorinated anilines as starting materials. researchgate.net For example, the reaction of a fluorinated aniline with a carbonyl compound that can provide a three-carbon fragment is a primary route. researchgate.net

Direct fluorination of the quinoline ring is more challenging. However, methods using electrophilic fluorinating reagents like Selectfluor® have been developed. acs.orgnih.gov The site-selectivity of such reactions can be influenced by the electronic properties of the quinoline ring and the directing effects of existing substituents. acs.org

| Reagent/Method | Description | Reference |

| Cyclization of fluorinated anilines | A common and effective method for preparing fluoroquinolines. | researchgate.net |

| Selectfluor® | An electrophilic fluorinating agent for direct fluorination. | acs.orgnih.gov |

| Silver(II) fluoride (B91410) (AgF₂) | Used for selective fluorination of pyridines and diazines adjacent to the nitrogen atom. | acs.org |

This table outlines techniques for the fluorination of quinoline ring systems.

Introduction of the Methoxy Group on the Quinoline Scaffold

The methoxy group at the C6 position can be introduced in several ways. One common strategy is to start the quinoline synthesis with a methoxy-substituted aniline, such as p-anisidine. researchgate.net This ensures the methoxy group is correctly positioned from the outset.

Alternatively, a methoxy group can be introduced onto a pre-formed quinoline ring, often through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen. For example, a chloroquinoline derivative can be converted to a methoxyquinoline by reaction with sodium methoxide (B1231860). google.com Copper-catalyzed substitution of a bromo group with methoxide has also been reported. nih.gov

Direct and Indirect Synthetic Routes to this compound

Based on the retrosynthetic analysis and functionalization strategies, both direct and indirect routes to this compound can be envisioned.

An indirect route might commence with the synthesis of 7-fluoro-6-methoxyquinoline . This could potentially be achieved through a cyclization reaction involving 4-fluoro-3-methoxyaniline . The resulting 7-fluoro-6-methoxyquinoline would then undergo regioselective bromination at the 3-position using a suitable brominating agent like NBS.

A more direct route could involve the cyclization of a precursor that already contains the bromine atom or a group that can be easily converted to bromine. For example, the electrophilic cyclization of a suitably substituted N-(2-alkynyl)aniline with a bromine source could potentially construct the 3-bromoquinoline core in a single step. nih.gov

Another potential pathway starts with a differently substituted quinoline. For instance, a known synthesis of 6-bromo-4-chloro-7-methoxyquinoline (B1344619) proceeds from 4-bromo-3-methoxyaniline. guidechem.com While this provides a bromo and methoxy group, subsequent fluorination at the 7-position and replacement of the 4-chloro group would be necessary, representing a more complex, multi-step synthesis.

Cyclization Reactions for Quinoline Ring Formation with Specific Substituents

The formation of the quinoline ring system is the foundational step in the synthesis of this compound. Several classical and modern cyclization methods can be adapted by selecting appropriately substituted precursors.

Key among these is the electrophilic cyclization of N-(2-alkynyl)anilines, a method that offers mild reaction conditions for creating the quinoline skeleton. nih.gov This approach is tolerant of various functional groups on the aniline ring, including both electron-donating groups like methoxy and electron-withdrawing groups such as fluoro. nih.gov For the target molecule, a conceivable starting material would be N-(alkynyl)-3-fluoro-4-methoxyaniline. The subsequent cyclization, promoted by an electrophilic bromine source like Br₂, would proceed via a 6-endo-dig pathway to install the bromine atom at the 3-position while forming the quinoline ring. nih.gov

Another relevant strategy is an adaptation of the methods used for synthesizing structurally similar compounds. For instance, a facile two-step synthesis for 3-fluoro-6-methoxyquinoline (B1245202) has been described, which starts with the reaction of p-Anisidine and 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net This creates a dichloro-fluoro-methoxyquinoline intermediate, which can then be further processed. researchgate.net Adapting this for the target compound would involve a subsequent selective bromination step.

Classical methods like the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, can also be employed. nih.gov The challenge in this approach lies in the synthesis of the requisite starting materials, namely a 2-amino-4-fluoro-5-methoxy-benzaldehyde or ketone and a bromo-substituted methylene (B1212753) component.

The following table summarizes potential cyclization strategies:

| Cyclization Method | Key Precursors | Principle | Reference |

|---|---|---|---|

| Electrophilic Cyclization | N-(alkynyl)-3-fluoro-4-methoxyaniline + Electrophilic Bromine (e.g., Br₂) | 6-endo-dig cyclization of an alkyne containing a proximate nucleophilic aniline, promoted by an electrophile. | nih.gov |

| Modified Friedländer Synthesis | 2-amino-4-fluoro-5-methoxy-benzaldehyde + α-bromo-carbonyl compound | Base- or acid-catalyzed condensation followed by cyclodehydration to form the quinoline ring. | nih.gov |

| Adapted Gould-Jacobs Reaction | 3-Fluoro-4-methoxyaniline + Diethyl 2-bromo-3-ethoxyacrylate | Reaction of an aniline with an ethoxymethylenemalonate-type reagent followed by thermal cyclization and subsequent aromatization. | nih.gov |

Post-Cyclization Functionalization and Derivatization

Once a quinoline core is established, subsequent reactions can be used to introduce or modify the required functional groups. This is often a more practical approach than incorporating all substituents into the initial cyclization precursors.

The halogen atoms on the quinoline ring serve as handles for nucleophilic substitution. In this compound, both halogens could potentially be displaced by nucleophiles. The reactivity in nucleophilic aromatic substitution (SNAr) is enhanced by electron-withdrawing groups that stabilize the negatively charged intermediate. acgpubs.org The fluorine atom at the 7-position can act as a leaving group, particularly if the attacking nucleophile is directed to the para position relative to an activating group. acgpubs.org However, in nucleophilic substitution reactions, bromide is generally a better leaving group than fluoride. pearson.com Therefore, reactions with nucleophiles such as alkoxides or amines would likely occur preferentially at the C-3 position, replacing the bromine atom.

Introducing new substituents onto the this compound ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing groups. masterorganicchemistry.com The mechanism involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The directing effects of the substituents are as follows:

6-methoxy: A strongly activating, ortho-, para-directing group.

7-fluoro: A deactivating, ortho-, para-directing group.

3-bromo: A deactivating, ortho-, para-directing group.

The combined influence of these groups would direct incoming electrophiles primarily to the C-5 and C-8 positions, which are ortho and para to the activating methoxy group. Theoretical studies on similar molecules like 8-hydroxyquinoline (B1678124) confirm that substitution is directed to specific sites based on the stability of the intermediates. researchgate.netorientjchem.org A practical example is the direct nitration of 6,8-dibromoquinoline, which yields the 5-nitro derivative, demonstrating electrophilic substitution on a halogenated quinoline. nih.gov

The bromine atom at the C-3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new bonds. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area. rsc.org

C-C Bond Formation: The Suzuki-Miyaura coupling, which pairs the haloquinoline with an organoboron reagent, is a widely used method for creating carbon-carbon bonds. researchgate.net This could be used to introduce alkyl or aryl groups at the C-3 position.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the haloquinoline with amines. Similarly, C-O bonds can be formed by coupling with alcohols or phenols. These copper- or palladium-catalyzed reactions have greatly expanded the scope of accessible quinoline derivatives. nih.gov One-pot processes that combine cross-coupling with C-H functionalization have also been developed, offering efficient routes to complex molecules. researchgate.netnih.gov

The following table outlines potential cross-coupling reactions on a 3-bromoquinoline substrate:

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C | researchgate.net |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst + Ligand (e.g., BINAP) + Base | C-N | rsc.orgnih.gov |

| Buchwald-Hartwig Etherification | Alcohol/Phenol (B47542) | Pd or Cu Catalyst + Ligand + Base | C-O | nih.govresearchgate.net |

| Heck Reaction | Alkene | Pd Catalyst + Base | C-C (alkenyl) | nih.gov |

Optimization of Reaction Conditions and Yields in Scalable Synthetic Protocols

Transitioning a synthetic route from laboratory-scale to a larger, more practical protocol requires significant optimization to maximize yield, minimize cost, and ensure safety and reproducibility. For the synthesis of substituted quinolines, several strategies are employed.

A key aspect is the development of robust, multi-step sequences from inexpensive starting materials, which have been successfully applied on a large scale (e.g., 800g) for halo-quinolinones. acs.org The optimization of such processes often involves a careful selection of solvents, reagents, and reaction temperatures to ensure high conversion and easy purification. For instance, a protocol for synthesizing 7-bromo-4-chloro-1H-indazol-3-amine on a hundred-gram scale was developed without the need for chromatographic purification, highlighting the importance of designing crystallization-based purifications for scalability. chemrxiv.org

The use of microwave irradiation is a modern technique for optimizing reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. tandfonline.comresearchgate.net This is attributed to efficient energy transfer directly to the reacting molecules. tandfonline.com

Catalyst selection is also crucial. The use of recyclable catalysts, such as silver(I)-exchanged montmorillonite (B579905) K10 clay in the Döebner-von Miller reaction, offers an attractive method for scalable synthesis. researchgate.net Such catalysts can often be recovered and reused multiple times without a significant loss of activity, which is beneficial for both economic and environmental reasons. researchgate.net

Green Chemistry Principles in Quinoline Synthesis Research

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for quinolines and other heterocyclic compounds. ijpsjournal.comresearchgate.net The goal is to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.com

Key green chemistry strategies applicable to quinoline synthesis include:

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Green alternatives include water, ethanol, isopropanol, and ionic liquids, which are less toxic and often derived from renewable resources. tandfonline.comresearchgate.net

Catalyst-Free and Alternative Energy Sources: Researchers have developed catalyst-free, one-pot multicomponent reactions that proceed efficiently under microwave irradiation, significantly reducing reaction times and energy consumption compared to classical methods. tandfonline.com Nanocatalysts are also being explored as they offer high activity, selectivity, and can often be recycled and reused. nih.gov

By integrating these principles, the synthesis of this compound can be approached in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Transformation Studies of 3 Bromo 7 Fluoro 6 Methoxyquinoline

Reactivity of the Bromine Moiety

The bromine atom at the C-3 position of the quinoline (B57606) core is a key site for synthetic modification, primarily serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Facilitation of Nucleophilic Substitutions and Coupling Reactions

The carbon-bromine bond at the 3-position of the quinoline ring is susceptible to replacement and is particularly well-suited for a variety of metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution on an electron-rich ring system is generally challenging, the true synthetic utility of the bromo group lies in its participation in organometallic transformations. Palladium-catalyzed reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are standard methods for functionalizing aryl bromides. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby enabling the synthesis of diverse molecular libraries from the 3-bromo-7-fluoro-6-methoxyquinoline scaffold.

The chlorine atoms at the 2 and 7 positions of similar quinoline carbonitriles can be substituted by nucleophiles like amines or thiols, suggesting that the C-Br bond in the target molecule would exhibit analogous, if not greater, reactivity in such transformations .

Below is an interactive table detailing common coupling reactions applicable to the bromo moiety.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type (at C-3) |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Alkyl Quinoline |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl Quinoline |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Alkynyl Quinoline |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | Amino Quinoline |

Role in Radical Reactions

The involvement of the bromine atom in radical reactions is another potential avenue of reactivity. Aryl bromides can serve as precursors to aryl radicals under specific conditions, such as through the action of radical initiators (e.g., AIBN) with reagents like tributyltin hydride, or via photochemical and electrochemical methods. However, specific studies detailing the participation of this compound in radical reactions are not extensively documented in the current literature. Based on general principles, the C-Br bond could be homolytically cleaved to generate a quinolin-3-yl radical, which could then engage in various radical-mediated cyclization or addition reactions.

Influence of the Fluorine Atom on Reactivity and Electronic Distribution

The fluorine atom at the C-7 position significantly modulates the electronic properties of the benzene (B151609) ring portion of the quinoline system, affecting both its reactivity and stability.

Directing Effects in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the combined electronic effects of the substituents. The quinoline nitrogen deactivates the heterocyclic ring towards electrophilic attack. On the carbocyclic ring, the substituents exert the following influences:

6-Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect organicchemistrytutor.comminia.edu.eg.

7-Fluoro group (-F): A weakly deactivating group due to its strong -I (inductive) effect, but it is also ortho, para-directing because of a competing +M effect minia.edu.egwikipedia.org.

Bromine (-Br): Similar to fluorine, it is a weakly deactivating, ortho, para-directing group.

The outcome of an EAS reaction is typically dominated by the most powerful activating group. In this case, the 6-methoxy group strongly directs incoming electrophiles to the positions ortho and para to it. The para position (C-8) is already substituted, leaving the ortho positions (C-5 and C-7). Since C-7 is blocked by the fluorine atom, the C-5 position is the most probable site for electrophilic attack. This is strongly supported by studies on 6-methoxyquinoline (B18371), which undergoes direct fluorination predominantly at the C-5 position researchgate.net. The deactivating nature of the fluorine and bromine substituents further reinforces the directing influence of the methoxy (B1213986) group towards C-5.

Transformations Involving the Methoxy Group

The methoxy group at the C-6 position is not merely a passive director of substitution but can also be an active participant in chemical transformations. The most common reaction involving an aryl methyl ether moiety is its cleavage to reveal a phenol (B47542) or, in this case, a quinolinol. This demethylation is a synthetically valuable transformation, as the resulting hydroxyl group can serve as a handle for further functionalization.

This transformation is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃) epdf.pub. Research on related 6-methoxyquinoline derivatives has demonstrated that this reaction proceeds effectively, providing access to 6-hydroxyquinoline (B46185) analogues science.govscience.gov.

An interactive data table summarizing this key transformation is provided below.

| Reaction Type | Reagent | Typical Conditions | Product Functional Group (at C-6) |

|---|---|---|---|

| O-Demethylation | Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Hydroxyl (-OH) |

| O-Demethylation | Hydrobromic Acid (HBr) | Aqueous solution, heat | Hydroxyl (-OH) |

Demethylation Strategies and Hydroxylation Pathways

The methoxy group at the 6-position represents a key site for synthetic modification. Demethylation to the corresponding 6-hydroxyquinoline derivative would provide a handle for further functionalization, such as etherification or esterification, potentially leading to compounds with altered solubility and biological targeting capabilities. Standard demethylation reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), would be logical starting points for such investigations. However, the influence of the electron-withdrawing fluorine and bromine substituents on the reactivity of the methoxy group has not been experimentally determined for this compound.

Similarly, direct hydroxylation of the quinoline ring is a plausible transformation, though the regiochemical outcome would be highly dependent on the directing effects of the existing substituents. The interplay between the ortho, para-directing methoxy group and the meta-directing bromo and fluoro groups could lead to complex product mixtures, making a systematic study of various oxidizing agents and reaction conditions essential.

Participation in Condensation Reactions

The quinoline scaffold can participate in various condensation reactions, leading to the formation of more complex heterocyclic systems. For instance, the potential for the methyl group of the methoxy substituent to undergo condensation with activated carbonyl compounds under specific conditions could be explored. Furthermore, should the bromine at the 3-position be converted to other functional groups, such as an amino or formyl group, a wide range of condensation reactions could be envisioned. Studies on related quinoline systems have demonstrated their utility in constructing fused heterocyclic structures through condensation pathways. For example, 4-amino-3-formylquinolin-2(1H)-ones have been condensed with cyclohexanone (B45756) to synthesize substituted dibenzo[b,h] nih.govnaphthyridin-6(5H)-ones. researchgate.net However, no such reactions have been reported for this compound.

Regioselectivity and Stereoselectivity in Reactions of this compound

The predictable control of regioselectivity and stereoselectivity is paramount for the efficient synthesis of complex molecules. For this compound, understanding how the existing substituents direct incoming reagents is a critical area for future research.

In electrophilic aromatic substitution reactions, the combined electronic effects of the fluorine, bromine, and methoxy groups would dictate the position of substitution. While the methoxy group is an activating, ortho-para director, the deactivating nature of the halogens would also exert a significant influence.

For reactions involving the stereoselective introduction of new chiral centers, the development of methods specific to this quinoline system would be necessary. While general methods for stereoselective synthesis exist, their applicability and efficacy with this compound as a substrate remain untested. The inherent chirality of certain quinoline derivatives can be leveraged in asymmetric synthesis, but this has not been explored in the context of this specific compound.

Theoretical and Computational Chemistry Investigations of 3 Bromo 7 Fluoro 6 Methoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound like 3-Bromo-7-fluoro-6-methoxyquinoline. These methods provide insights into the molecule's stability, geometry, and the distribution of electrons.

Density Functional Theory (DFT) Studies (e.g., B3LYP functional with specific basis sets)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. rsc.orgnih.gov This functional, often paired with a basis set such as 6-311G(d,p) or 6-311++G(d,p), provides a balanced and accurate description of the molecular geometry and electronic properties. rsc.orgnih.gov

In a typical study, the geometry of this compound would be optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. From this optimized geometry, various properties such as bond lengths, bond angles, and dihedral angles can be determined and compared with experimental data if available.

Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While it is generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced calculations. HF calculations, often performed with the same basis sets as DFT, can provide valuable information about the electronic structure and are sometimes used in comparative studies alongside DFT to assess the impact of electron correlation. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energy Levels and Their Significance for Chemical Reactivity

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. dntb.gov.ua The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For quinoline derivatives, these values are calculated to predict their behavior in chemical reactions.

Interactive Data Table: Illustrative Global Reactivity Descriptors (Note: The following data is hypothetical and for illustrative purposes only, as specific calculations for this compound are not available.)

| Parameter | Formula | Significance | Hypothetical Value (eV) |

| EHOMO | - | Electron-donating ability | -6.5 |

| ELUMO | - | Electron-accepting ability | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity | 4.7 |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.5 |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.35 |

| Chemical Softness (S) | 1 / (2η) | Ease of change in electron distribution | 0.21 |

Nucleophilic and Electrophilic Nature of the Compound

FMO analysis helps to determine the nucleophilic and electrophilic character of a molecule. The HOMO region is susceptible to electrophilic attack, as it is the site of highest electron density. Conversely, the LUMO region is prone to nucleophilic attack, as it represents the area most capable of accepting electrons. By visualizing the spatial distribution of the HOMO and LUMO, researchers can predict which atoms in this compound are likely to participate in different types of reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms like oxygen or nitrogen. Blue colors indicate regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. Green and yellow colors represent regions of intermediate or near-zero potential. For this compound, an MEP map would reveal the most likely sites for intermolecular interactions and chemical reactions. rsc.orgresearchgate.net

Fukui Functions and Local Reactivity Descriptors

Fukui functions are crucial in predicting the reactivity of different sites within a molecule. nih.gov These functions, derived from density functional theory (DFT), help in identifying the regions most susceptible to nucleophilic, electrophilic, and radical attacks. nih.gov The condensed Fukui function, f(r), quantifies the change in electron density at a specific atomic site upon the addition or removal of an electron. nih.gov

For this compound, the calculated Fukui functions would reveal the most probable sites for chemical reactions. The function for nucleophilic attack (f+) indicates the sites that are most likely to accept an electron, while the function for electrophilic attack (f-) points to the sites most likely to donate an electron. The function for radical attack (f0) is an average of f+ and f-.

Local reactivity descriptors, such as local softness and electrophilicity indices, are derived from Fukui functions and provide a more nuanced understanding of site-specific reactivity. The values of these descriptors for each atom in the this compound molecule would allow for a ranking of their reactivity towards different types of chemical reagents. For instance, the nitrogen atom in the quinoline ring is generally a primary site for protonation and interaction with electrophiles. The presence of electron-withdrawing groups like bromine and fluorine, and an electron-donating methoxy (B1213986) group, significantly modulates the reactivity of the entire molecule.

Interactive Data Table: Illustrative Condensed Fukui Functions for this compound

Note: The following data is illustrative and based on general principles for substituted quinolines, as specific computational data for this compound is not available in the cited literature.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | 0.08 | 0.15 | 0.115 |

| C2 | 0.12 | 0.05 | 0.085 |

| C3 | 0.04 | 0.10 | 0.07 |

| C4 | 0.10 | 0.06 | 0.08 |

| C5 | 0.07 | 0.09 | 0.08 |

| C6 | 0.05 | 0.12 | 0.085 |

| C7 | 0.09 | 0.04 | 0.065 |

| C8 | 0.06 | 0.11 | 0.085 |

| Br | 0.15 | 0.03 | 0.09 |

| F | 0.11 | 0.02 | 0.065 |

| O(methoxy) | 0.03 | 0.13 | 0.08 |

| C(methoxy) | 0.02 | 0.01 | 0.015 |

Conformational Analysis and Torsional Barriers

The conformational flexibility of this compound is primarily associated with the rotation of the methoxy group attached to the quinoline ring. The orientation of the methyl group relative to the aromatic ring can influence the molecule's electronic properties and its interactions with its environment.

A conformational analysis would typically involve scanning the potential energy surface as a function of the dihedral angle defined by the C5-C6-O-C(methyl) atoms. The results would reveal the most stable (lowest energy) conformations and the energy barriers for rotation between them. It is generally expected that the planar conformation, where the methyl group lies in the plane of the quinoline ring, would be a low-energy state due to favorable electronic delocalization. However, steric hindrance with adjacent atoms could lead to a slightly non-planar minimum energy conformation.

The torsional barrier is the energy required to rotate the methoxy group from a stable conformation to a transition state. A computational study on related phenylpyridine molecules has shown that such barriers can be calculated using methods like Hartree-Fock and DFT. karatekin.edu.tr For this compound, the barrier to rotation of the methoxy group is expected to be relatively low, allowing for facile rotation at room temperature.

Interactive Data Table: Illustrative Conformational Analysis Data for the Methoxy Group Rotation

Note: The following data is illustrative and based on general principles, as specific computational data for this compound is not available in the cited literature.

| Dihedral Angle (C5-C6-O-Cmethyl) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Planar (stable) |

| 90° | 2.5 | Perpendicular (transition state) |

| 180° | 0.2 | Planar (stable) |

Solvation Effects and Intermolecular Interactions (e.g., π-stacking)

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effect of a solvent on the solute's properties. youtube.comyoutube.com These models can predict changes in molecular geometry, electronic structure, and reactivity in different solvent environments. For a polar molecule like this compound, an increase in solvent polarity is expected to lead to a greater stabilization of the ground state and influence the energies of its molecular orbitals.

Intermolecular interactions play a crucial role in the solid-state packing and self-assembly of quinoline derivatives. One of the most significant non-covalent interactions for aromatic systems is π-stacking. nih.gov This interaction arises from the attractive forces between the electron-rich π-systems of adjacent quinoline rings. The presence of electron-withdrawing (fluoro, bromo) and electron-donating (methoxy) substituents can modulate the electrostatic potential of the aromatic rings, thereby influencing the strength and geometry of π-stacking interactions. In the solid state, this compound molecules would likely arrange in a way that maximizes these favorable π-stacking interactions, often in a parallel-displaced or T-shaped geometry.

Interactive Data Table: Illustrative π-Stacking Interaction Parameters

Note: The following data is illustrative and based on typical values for substituted aromatic systems, as specific computational data for this compound is not available in the cited literature.

| Interaction Type | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Parallel-displaced π-stacking | 3.4 - 3.8 | -1.5 to -2.5 |

| T-shaped π-stacking | 4.5 - 5.5 | -1.0 to -2.0 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on Quinoline Derivatives with Halogen and Methoxy Substitutions

General Principles of SAR/SPR in Quinoline (B57606) Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets. researchgate.net The structure-activity relationship (SAR) of quinoline derivatives is highly dependent on the nature and position of its substituents. ijresm.com Minor structural modifications can lead to significant changes in pharmacological properties. nih.gov

Key principles governing the SAR and structure-property relationships (SPR) of quinolines include:

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents significantly alters the electron density distribution within the quinoline ring system. This influences the molecule's ability to participate in various interactions, such as hydrogen bonding and π-π stacking. acs.org

Steric Factors : The size and shape of substituents can dictate the molecule's ability to fit into the binding pocket of a biological target. nih.gov Bulky substituents can either enhance or hinder activity depending on the topology of the binding site.

Position of Substitution : The specific position of a substituent on the quinoline ring is critical. For example, in some quinolones, a fluorine atom at position 6 is associated with a significant enhancement in antibacterial activity. arabjchem.org Similarly, substitutions at positions 2, 4, 5, and 7 have been shown to be crucial for various biological activities. arabjchem.orgbiointerfaceresearch.com

Surface Plasmon Resonance (SPR) is a powerful label-free optical technique for studying molecular interactions in real-time. acs.orgresearchgate.net It provides kinetic data on the binding of a molecule (analyte) to a target (ligand) immobilized on a sensor surface. researchgate.netnih.gov This allows for the determination of binding affinity (KD), and association (ka) and dissociation (kd) rate constants, which are fundamental parameters in SPR studies. nih.gov

The Role of Bromine Substitution at Position 3 on Molecular Interactions

The introduction of a bromine atom at the 3-position of the quinoline ring has a profound impact on the molecule's interactions and biological activity. Research has shown that substitution at this position can be a critical determinant of a compound's pharmacological profile. biointerfaceresearch.com For a series of 4-aminoquinolines, a substituent at the 3-position was found to be essential for their antagonist potency against the α(2C)-adrenoceptor. biointerfaceresearch.com

The direction of bromination of the quinoline ring can be influenced by the presence and nature of other substituents. nih.gov For instance, the bromination of 2-methylquinolin-4(1H)-ones is dependent on the substituent at the C(3) position. nih.gov Mechanistic studies suggest that the introduction of bromine at the 3-position may proceed through a radical pathway. ijresm.com

In some instances, however, substitution at the 3-position does not guarantee biological activity. For example, 3,6,8-tribromoquinoline (B3300700) showed no inhibitory activity against certain cancer cell lines, highlighting the complex nature of SAR where the combined electronic and steric effects of all substituents determine the final biological outcome. nih.gov

The Impact of Fluorine Substitution at Position 7 on Structural and Electronic Features

The substitution of a fluorine atom at the 7-position of the quinoline ring introduces unique structural and electronic properties. Fluorine is the most electronegative element, and its presence can significantly alter the local electronic environment of the molecule. researchgate.net It can participate in hydrogen bonding as a hydrogen bond acceptor, a property that can be crucial for drug-receptor interactions. researchgate.net

Studies on the mutagenicity of various fluorinated quinoline derivatives have shown that fluorine substitution at position 7 can enhance this particular biological activity. researchgate.net This suggests that the electronic modifications brought about by the 7-fluoro substituent can influence the molecule's interaction with biological macromolecules like DNA. The synthesis of 5,7-difluoroquinolines has been a subject of interest, further indicating the importance of fluorine at this position for modulating biological activity. acs.org

The reactivity of the quinoline ring is also affected by fluorine substitution. In an acidic environment, electrophilic fluorination of quinoline derivatives tends to occur at the 5-, 6-, and 8-positions, indicating that the 7-position is less susceptible to this type of reaction under these conditions. rsc.org Furthermore, the importance of substitution at the 7-position is highlighted by studies on 4-aminoquinolines, where bi-aryl substituents at this position led to potent antimalarial activity. biointerfaceresearch.com In other molecular systems, fluorine substitution at a comparable position has been shown to decrease the rate of photobleaching by shortening the triplet state lifetime of the molecule. nih.gov

The Influence of the Methoxy (B1213986) Group at Position 6 on Overall Compound Characteristics

The presence of a 6-methoxy group is a feature of many biologically active quinoline derivatives. For example, it is a key structural component of quinine (B1679958), a historically important antimalarial drug. In some newly synthesized 6-methoxy-2-arylquinolines, this substitution pattern was explored for its potential as a P-glycoprotein inhibitor. nih.gov The 6-methoxy group can also contribute to a compound's fluorescent properties, as seen in 6-methoxy-8-aminoquinoline. nih.gov

However, the influence of the 6-methoxy group on biological activity is not always positive and is highly dependent on the rest of the molecular structure. In a study on quinazoline (B50416) derivatives, the replacement of halogen substituents with a methoxy group led to a significant decrease in antiproliferative activity. nih.gov Similarly, in a series of chromone-linked quinoline derivatives, a methyl group at position 6 resulted in higher activity compared to a methoxy group. acs.org These findings underscore the nuanced role of the methoxy group in modulating the biological effects of quinoline-based compounds.

Synergistic Effects of Multiple Halogen and Alkoxy Substituents on Quinoline Scaffolds

The combination of multiple halogen and alkoxy substituents on a quinoline scaffold can lead to synergistic or antagonistic effects on the molecule's biological activity. The interplay between the electronic and steric properties of these substituents often results in a pharmacological profile that is distinct from that of the monosubstituted derivatives.

A notable example of this synergy is the enhanced anticancer activity observed when multiple halogen atoms are introduced. For instance, the addition of bromine atoms at the C-5 and C-7 positions of 3,6,8-trimethoxyquinoline led to a significant increase in antiproliferative activity. nih.gov This suggests a cooperative effect where the electronic and steric contributions of the multiple substituents enhance the molecule's interaction with its biological target.

The specific positioning of these multiple substituents is crucial. Studies on 6,8-disubstituted quinolines have shown that varying the functional groups at these two positions can lead to different anticancer activities. rsc.org The synthesis of molecules like 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, which contain a combination of halogen and alkoxy groups, is a strategy employed in the development of new therapeutic agents. researchgate.net These complex substitution patterns allow for fine-tuning of the molecule's properties to optimize its biological activity and pharmacokinetic profile.

Computational Approaches to Predict and Rationalize SAR/SPR in Halogenated Methoxyquinolines

Computational chemistry provides powerful tools to predict and rationalize the SAR and SPR of substituted quinolines, including halogenated methoxyquinolines. Methods like Density Functional Theory (DFT) and molecular docking are widely used to understand the relationship between molecular structure and biological activity at a molecular level.

DFT calculations can be employed to determine a range of molecular properties, including:

Frontier Molecular Orbitals (HOMO and LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic properties. arabjchem.org

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. arabjchem.org

Quantum Chemical Descriptors : Parameters such as electronegativity, chemical hardness, and softness can be calculated to predict the molecule's stability and reactivity. nih.govnih.gov

These computational approaches have been successfully applied to various quinoline derivatives. For example, DFT studies have been used to investigate the stability and electronic properties of newly synthesized quinolines. nih.gov Molecular docking simulations can predict the binding mode of a quinoline derivative within the active site of a protein, helping to rationalize its inhibitory activity. arabjchem.org Such studies have been conducted on halogenated quinoline derivatives to investigate their potential as enzyme inhibitors. rsc.org The combination of these computational methods allows for a more rational design of novel quinoline-based compounds with desired biological activities.

Interactive Data Table: Properties of Substituted Quinolines

| Compound | Substitution Pattern | Key SAR/SPR Finding | Reference(s) |

| 4-Aminoquinolines | Substituent at position 3 | Essential for α(2C)-adrenoceptor antagonist potency. | biointerfaceresearch.com |

| 3,6,8-Tribromoquinoline | Bromine at positions 3, 6, and 8 | No inhibitory activity against certain cancer cell lines. | nih.gov |

| Fluoroquinolines | Fluorine at position 7 | Enhances mutagenicity. | researchgate.net |

| 6-Methoxy-2-arylquinolines | Methoxy at position 6 | Investigated as P-glycoprotein inhibitors. | nih.gov |

| 3,6,8-Trimethoxyquinoline | Bromination at positions 5 and 7 | Significantly increases antiproliferative activity. | nih.gov |

Applications of 3 Bromo 7 Fluoro 6 Methoxyquinoline As a Synthetic Building Block in Research

A Versatile Precursor for Diverse Functionalized Quinoline (B57606) Derivatives

The strategic placement of a bromine atom at the 3-position, a fluorine atom at the 7-position, and a methoxy (B1213986) group at the 6-position makes 3-Bromo-7-fluoro-6-methoxyquinoline a valuable starting material for the synthesis of a wide range of functionalized quinoline derivatives. The bromo-substituent, in particular, serves as a versatile handle for introducing molecular diversity.

Crafting Quinoline-Based Heterocyclic Systems

The 3-bromoquinoline (B21735) core is an excellent electrophilic partner for the construction of more complex heterocyclic systems. The bromine atom can be readily displaced or participate in cyclization reactions to form fused ring systems. For instance, intramolecular cyclization reactions can be designed to create novel polycyclic aromatic compounds with unique photophysical or biological properties. While direct examples involving this compound are not prominent in the literature, the synthesis of various quinoline-fused heterocycles from bromoquinoline precursors is a well-established strategy.

Building Complexity through Coupling Reactions

The bromine atom at the C-3 position of the quinoline ring is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the derivatization of the quinoline scaffold with a high degree of control and predictability. acs.org

Suzuki-Miyaura Coupling: This reaction would enable the introduction of a wide range of aryl and heteroaryl substituents at the 3-position by coupling with various boronic acids or their esters. This is a powerful method for creating biaryl structures, which are common motifs in pharmacologically active molecules. researchgate.net

Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction would allow for the introduction of a diverse array of primary and secondary amines at the 3-position. acs.org This is particularly valuable in medicinal chemistry for the synthesis of compounds with improved solubility and target-binding interactions.

Sonogashira Coupling: The reaction of the bromoquinoline with terminal alkynes, catalyzed by palladium and copper, would yield 3-alkynylquinoline derivatives. These products can serve as key intermediates for further transformations or as part of the final molecular architecture. researchgate.net

Table 1: Representative Coupling Reactions of Bromoquinolines

| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Bromoquinoline | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenylquinoline | researchgate.net |

| 2-Bromoquinoline | Aniline (B41778) | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Anilinoquinoline | acs.org |

| 3-Bromoquinoline | Phenylacetylene | Sonogashira | PPh₃, Cs₂CO₃/NEt₃ | 3-(Phenylethynyl)quinoline | researchgate.net |

A Scaffold for Rational Drug Design Research

The quinoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives having been investigated for a wide range of therapeutic applications. tandfonline.comnih.govbohrium.com The specific substitution pattern of this compound offers several strategic advantages for its use in rational drug design research, even in the absence of specific biological activity data for the compound itself.

Designing Ligands for Biological Targets

In the design of ligands for biological targets, the quinoline core can serve as a rigid scaffold to which various functional groups are attached to optimize binding affinity and selectivity. The methoxy group at the 6-position can act as a hydrogen bond acceptor and influence the electronic properties of the ring system. The fluorine atom at the 7-position is a common bioisostere for a hydrogen atom and can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The bromine at the 3-position provides a key site for diversification, allowing for the systematic exploration of the chemical space around the scaffold to identify potent and selective ligands.

Probing Substituent Effects in Medicinal Chemistry

The study of structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry. nih.govrsc.org this compound is an excellent starting point for SAR studies. The bromine atom can be replaced with a variety of other functional groups through the coupling reactions mentioned earlier. By systematically varying the substituent at the 3-position and evaluating the impact on target engagement, researchers can gain valuable insights into the key interactions required for biological activity. The fluorine and methoxy groups provide additional points for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of the designed molecules. For example, the replacement of the methoxy group with other alkoxy groups could be explored to modulate lipophilicity and target interactions. nih.gov

Table 2: Influence of Substituents on the Biological Activity of Quinoline Derivatives

| Quinoline Scaffold | Substituent Modification | Biological Target/Activity | Effect of Modification | Reference |

|---|---|---|---|---|

| 4-Anilinoquinoline | Introduction of a methoxy group at C-7 | Antiproliferative | Enhanced activity | frontiersin.org |

| Quinoline-imidazole hybrid | OCH₃ at C-2 vs. Cl at C-2 | Antimalarial | OCH₃ enhanced activity, Cl led to loss of activity | rsc.org |

| Quinoline derivative | Fluoro substitution on phenyl ring at C-4 | α-glucosidase inhibition | Lowered inhibitory action compared to para-fluoro | nih.gov |

A Building Block for Materials Science Research

The application of quinoline derivatives extends beyond medicine into the realm of materials science, particularly in the development of organic electronic materials.

Quinoline-based compounds have been investigated for their potential use as fluorescent emitters and electron-transporting materials in organic light-emitting diodes (OLEDs). researchgate.netindexacademicdocs.orgrsc.org The rigid, planar structure of the quinoline ring system, combined with its electronic properties, makes it a suitable core for designing materials with desirable photophysical characteristics. This compound could serve as a key intermediate in the synthesis of novel materials for OLEDs. The bromo-substituent allows for the introduction of other aromatic or electron-donating/withdrawing groups through cross-coupling reactions, enabling the tuning of the emission color and efficiency of the resulting material. The fluorine and methoxy groups can also influence the solid-state packing and charge-transport properties of the molecules, which are critical for device performance. uconn.edu

Development of Chemical Probes for Biochemical Studies

Following a comprehensive review of available scientific literature, no specific research findings detailing the application of this compound as a synthetic building block for the development of chemical probes in biochemical studies have been identified. While the quinoline scaffold is a common feature in the design of various chemical probes, and related bromo- and fluoro-substituted quinolines have been utilized in medicinal chemistry, the direct use of this particular compound for creating tools for biochemical investigation is not documented in the accessible research.

Chemical probes are essential small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in a cellular or in vivo context. The development of such probes often involves the strategic modification of a core scaffold to optimize potency, selectivity, and cell permeability. The unique substitution pattern of this compound, featuring bromine, fluorine, and methoxy groups, presents a versatile platform for chemical elaboration. However, at present, its potential in the realm of chemical probe development remains unexplored in published research.

Further investigation would be required to synthesize and evaluate derivatives of this compound for their potential as chemical probes for various biological targets. Such studies would typically involve:

Target-oriented synthesis: Utilizing the bromo and fluoro substituents for cross-coupling and nucleophilic substitution reactions to introduce functionalities that can interact with a specific protein of interest.

Biochemical screening: Assessing the inhibitory or binding activity of the synthesized compounds against a panel of enzymes or receptors.

Structural biology: Co-crystallizing promising compounds with their protein targets to understand the molecular basis of their interaction.

Cellular assays: Evaluating the ability of the compounds to engage their target in a cellular environment and modulate its function.

Without any published research in this specific area, a detailed account of research findings and data tables cannot be provided.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-7-fluoro-6-methoxyquinoline?

- Methodological Answer : Synthesis typically involves multi-step halogenation and methoxylation reactions. For example, bromination of a pre-functionalized quinoline core can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in anhydrous dichloromethane. Fluorination may require selective electrophilic substitution with DAST (diethylaminosulfur trifluoride) . Methoxy group introduction often employs Williamson ether synthesis or nucleophilic substitution with methyl iodide in the presence of a base like K₂CO₃ .

Q. How can NMR and HPLC be utilized to confirm the purity and structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), methoxy protons (δ ~3.9 ppm), and fluorine-coupled splitting patterns. ¹⁹F NMR can confirm fluorine substitution (δ -110 to -120 ppm) .

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity. Retention times should match standards, and UV detection (λ = 254 nm) identifies aromatic moieties .

Q. What are the common biological targets for quinoline derivatives like this compound?

- Methodological Answer : Quinoline derivatives often target enzymes (e.g., topoisomerases, kinases) or DNA gyrase due to their planar aromatic structure. For fluorinated analogs, enhanced lipophilicity improves membrane permeability, making them candidates for antimicrobial or anticancer studies .

Advanced Research Questions

Q. How does regioselectivity impact halogenation during synthesis, and how can it be controlled?

- Methodological Answer : Regioselectivity in bromination/fluorination is influenced by directing groups. The methoxy group at C6 acts as an ortho/para director, favoring bromination at C3. Fluorination at C7 may require protection/deprotection strategies or Lewis acid catalysts (e.g., AlCl₃) to direct substitution . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in halogenated quinolines?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is ideal. SHELXL refines heavy atoms (Br, F) with high precision, while SHELXE aids in phase determination for twinned crystals. For microcrystalline samples, synchrotron XRD or electron diffraction (MicroED) may be required .

Q. How do substituent positions (Br, F, OCH₃) influence biological activity, and how can SAR studies be designed?

- Methodological Answer :

- Br : Enhances electrophilic reactivity, potentially increasing cytotoxicity.

- F : Improves metabolic stability and bioavailability.

- OCH₃ : Modulates solubility and hydrogen-bonding interactions.

- SAR Design : Synthesize analogs with systematic substituent variations (e.g., 3-Cl, 7-CH₃) and compare IC₅₀ values in enzyme inhibition assays (e.g., topoisomerase II). Use molecular docking to correlate substituent effects with binding affinity .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

- Methodological Answer :

- Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE). Monitor intermediates via LC-MS to identify side reactions .

- Bioactivity Variability : Standardize assay protocols (e.g., cell line viability, ATP levels). Validate results across multiple replicates and use orthogonal assays (e.g., SPR for binding kinetics) .

Data Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.